

1,3-Dilaurin: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **1,3-Dilaurin**

Cat. No.: **B053383**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **1,3-Dilaurin** (also known as 1,3-dilauroylglycerol), a diglyceride with significant applications in the pharmaceutical, cosmetic, and food industries. This document details its physicochemical properties, experimental protocols for its synthesis and analysis, and its biological activities, with a focus on its role in cellular signaling.

Core Properties of 1,3-Dilaurin

1,3-Dilaurin is a diester formed from a glycerol backbone and two lauric acid chains attached at the 1 and 3 positions.^[1] It is a white, waxy solid at room temperature.^[1]

Physicochemical Data

Property	Value	Source(s)
Molecular Formula	C ₂₇ H ₅₂ O ₅	[1][2][3]
Molecular Weight	456.7 g/mol	[4]
Physical State	Solid	[2][3]
Appearance	White, waxy solid	[1]
Solubility	Insoluble in water; Soluble in organic solvents such as ethanol and chloroform.	[1]
Purity (typical)	>99%	[2][3]

Experimental Protocols

Synthesis of 1,3-Dilaurin

1. Enzymatic Synthesis via Direct Esterification

This method utilizes lipase to catalyze the esterification of glycerol with lauric acid in a solvent-free system. This approach is favored for its high selectivity and yield.

Materials:

- Glycerol
- Lauric Acid
- Immobilized lipase (e.g., Lipozyme RM IM or Novozym 435)
- Vacuum pump
- Reaction flask
- Water bath

Procedure:

- Combine glycerol and lauric acid in a molar ratio of 1:2 in a reaction flask.
- Add the immobilized lipase, typically at a concentration of 5% (w/w) based on the total weight of the reactants.
- Heat the mixture to 50°C using a water bath.
- Apply a vacuum (e.g., 4 mm Hg) to the system to remove water produced during the reaction, which drives the equilibrium towards the formation of the diester.
- Maintain the reaction for approximately 3 hours with continuous stirring.
- Upon completion, the lipase can be recovered by filtration for reuse.
- The product, **1,3-Dilaurin**, can be purified by recrystallization from a suitable solvent like methanol.

This method can achieve a lauric acid conversion of over 95% and a **1,3-Dilaurin** content of over 80% before purification.

2. Chemical Synthesis (after Averill, Roche, and King)

This protocol describes a classic chemical synthesis approach.

Materials:

- α -iodohydrin
- Quinoline
- Lauryl chloride
- Chloroform
- Ether
- Sulfuric acid (0.5 N)
- Sodium bicarbonate solution

- Silver nitrite
- Ethyl alcohol
- Methyl alcohol

Procedure:

- Cool a mixture of α -iodohydrin (1 mole) and quinoline (1 mole) to 0°C.
- Add lauryl chloride (1 mole) in chloroform in several portions while keeping the mixture cold.
- Allow the reaction mixture to stand at room temperature for 48 hours.
- Work up the reaction mixture by washing with ice-cold 0.5 N sulfuric acid, sodium bicarbonate solution, and water.
- After drying and evaporating the ether, the resulting α -iodo-dilaurin is obtained.
- Reflux the α -iodo- α, β -dilaurin with silver nitrite in a mixture of ethyl and water for one hour.
- Filter the hot reaction mixture to remove silver iodide.
- Evaporate the filtrate and purify the resulting oil by dissolving it in absolute alcohol, filtering, and evaporating again.
- Crystallize the **1,3-Dilaurin** from the alcohol.

Analysis of 1,3-Dilaurin by High-Performance Liquid Chromatography (HPLC)

Instrumentation and Conditions:

- HPLC System: A standard HPLC system equipped with a pump, injector, column oven, and a suitable detector.
- Column: A reversed-phase C18 column is commonly used.

- Mobile Phase: A gradient of acetonitrile and acetone is often employed. For example, a gradient starting with a higher concentration of acetonitrile and increasing the proportion of acetone over time.
- Flow Rate: Typically around 1.0 mL/min.
- Column Temperature: Maintained at approximately 25°C.
- Detector: An Evaporative Light Scattering Detector (ELSD) or a Refractive Index (RI) detector is suitable for lipid analysis due to the lack of a strong UV chromophore in **1,3-Dilaurin**.
- Injection Volume: 10 µL.

Sample Preparation:

- Accurately weigh a known amount of the sample containing **1,3-Dilaurin**.
- Dissolve the sample in a suitable organic solvent, such as chloroform or a mixture of n-hexane and diethyl ether.
- Filter the sample solution through a 0.45 µm filter before injection to remove any particulate matter.

Procedure:

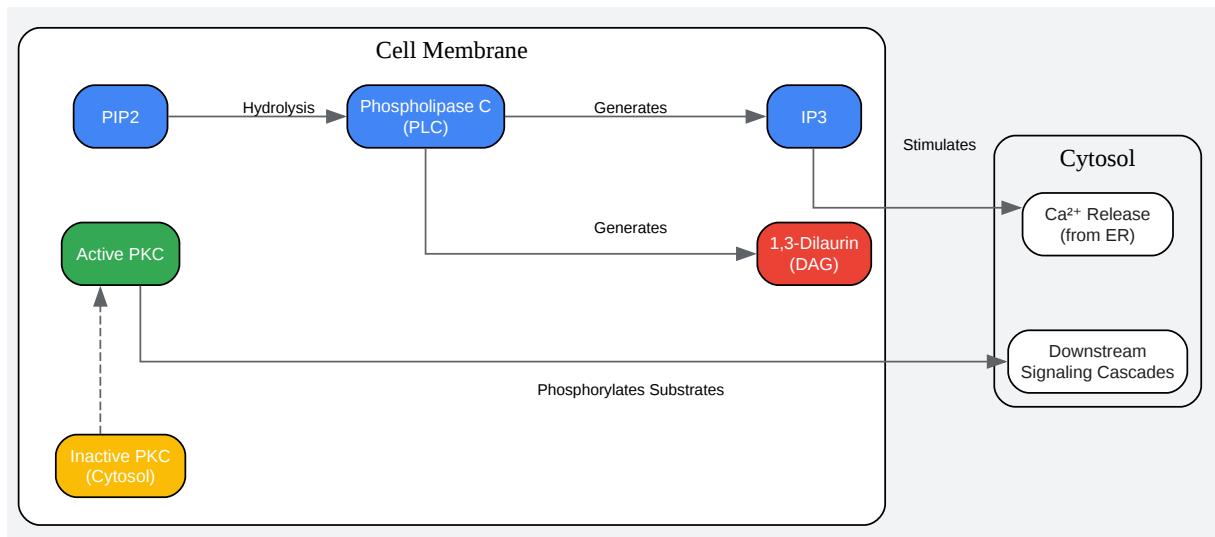
- Equilibrate the HPLC system with the initial mobile phase composition until a stable baseline is achieved.
- Inject the prepared sample onto the column.
- Run the gradient elution program to separate the components of the sample.
- Identify the **1,3-Dilaurin** peak based on its retention time compared to a pure standard.
- Quantify the amount of **1,3-Dilaurin** using a calibration curve prepared from standards of known concentrations.

Biological Activity and Signaling Pathways

1,3-Dilaurin exhibits several biological activities of interest to researchers and drug development professionals.

Inhibition of Pancreatic Lipase

1,3-Dilaurin has been shown to inhibit the activity of pancreatic lipase. This enzyme is crucial for the digestion of dietary fats. By inhibiting this enzyme, **1,3-Dilaurin** can reduce the absorption of fats from the intestine, a mechanism of action relevant to the development of anti-obesity therapeutics. The inhibition is thought to occur through the binding of the diglyceride to the active site of the lipase, preventing its interaction with its triglyceride substrate.

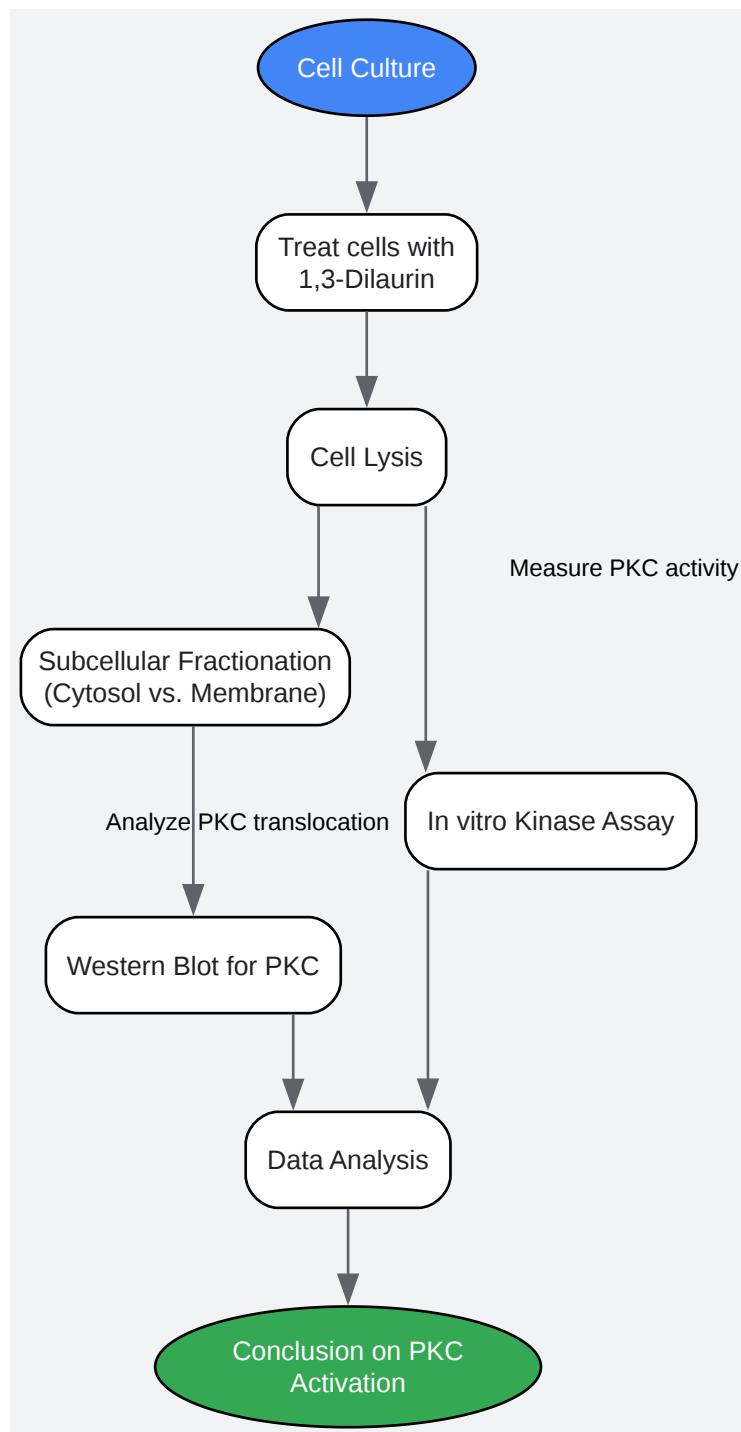

Antimicrobial Properties

While research on the antimicrobial properties of **1,3-Dilaurin** is ongoing, related compounds such as monolaurin (a monoglyceride of lauric acid) are known to have significant antiviral, antibacterial, and antifungal activities.^[5] The proposed mechanism involves the disruption of the lipid bilayers of microbial cell membranes, leading to cell lysis and death. It is hypothesized that **1,3-Dilaurin** may exert similar effects, making it a candidate for development as a novel antimicrobial agent.

Role in Protein Kinase C (PKC) Signaling

Diacylglycerols (DAGs) like **1,3-Dilaurin** are crucial second messengers in various cellular signaling pathways. One of the most well-characterized roles of DAGs is the activation of Protein Kinase C (PKC).

PKC Activation Pathway:


[Click to download full resolution via product page](#)

Caption: Activation of Protein Kinase C (PKC) by **1,3-Dilaurin**.

In this pathway, the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) by phospholipase C (PLC) at the cell membrane generates two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG), such as **1,3-Dilaurin**. While IP3 diffuses into the cytosol to trigger the release of calcium from intracellular stores, DAG remains in the membrane. The increase in intracellular calcium and the presence of DAG recruit PKC from the cytosol to the cell membrane, leading to its activation. Activated PKC then phosphorylates a variety of downstream target proteins, regulating a wide range of cellular processes, including cell growth, differentiation, and apoptosis.^[6]

Experimental Workflow for Studying PKC Activation

The following diagram illustrates a typical workflow for investigating the effect of **1,3-Dilaurin** on PKC activation in a cellular context.

[Click to download full resolution via product page](#)

Caption: Workflow for assessing **1,3-Dilaurin**-mediated PKC activation.

This workflow begins with cell culture, followed by treatment with **1,3-Dilaurin**. Cells are then lysed, and subcellular fractionation is performed to separate cytosolic and membrane components. Western blotting is used to detect the translocation of PKC to the membrane, a

hallmark of its activation. In parallel, an in vitro kinase assay can be performed on the cell lysates to directly measure the enzymatic activity of PKC. The data from these experiments are then analyzed to conclude the effect of **1,3-Dilaurin** on PKC activation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. CAS 539-93-5: 1,3-Dilaurin | CymitQuimica [cymitquimica.com]
- 2. Inhibitors of pancreatic lipase: state of the art and clinical perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cosmobiousa.com [cosmobiousa.com]
- 4. 1,2-Dilaurin | C27H52O5 | CID 33979 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Synthesis and Antibacterial Activity 1-Monolaurin – Oriental Journal of Chemistry [orientjchem.org]
- 6. Protein kinase C signaling “in” and “to” the nucleus: Master kinases in transcriptional regulation - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [1,3-Dilaurin: A Comprehensive Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b053383#1-3-dilaurin-molecular-weight-and-formula>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com